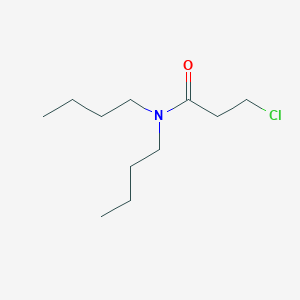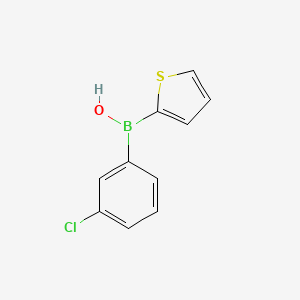
N-Boc 9-Desmethyl endo-Granisetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc 9-Desmethyl endo-Granisetron is a chemical compound used as an intermediate in the synthesis of 9-Desmethyl endo-Granisetron Hydrochloride, which is an impurity in the synthesis of Granisetron Hydrochloride. Granisetron Hydrochloride is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc 9-Desmethyl endo-Granisetron involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction can be carried out under various conditions, including ultrasound irradiation and catalyst-free conditions, which provide a green and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc 9-Desmethyl endo-Granisetron can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or other acidic conditions.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine (9-Desmethyl endo-Granisetron) and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Boc 9-Desmethyl endo-Granisetron is primarily used as an intermediate in the synthesis of Granisetron Hydrochloride, which is a potent antiemetic used in cancer therapy and postoperative care . Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Integral in the production of antiemetic drugs.
Industry: Utilized in the pharmaceutical industry for the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of Granisetron, the final product synthesized from N-Boc 9-Desmethyl endo-Granisetron, involves the selective inhibition of type 3 serotonergic (5-HT3) receptors. This inhibition prevents nausea and vomiting by blocking the action of serotonin in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness
N-Boc 9-Desmethyl endo-Granisetron is unique due to its specific role as an intermediate in the synthesis of Granisetron Hydrochloride. Its Boc-protected form allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C22H30N4O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-[(1-methylindazole-3-carbonyl)amino]-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)26-15-8-7-9-16(26)13-14(12-15)23-20(27)19-17-10-5-6-11-18(17)25(4)24-19/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,23,27)/t14?,15-,16+ |
InChI Key |
COLBPNVCPQMTQE-MQVJKMGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


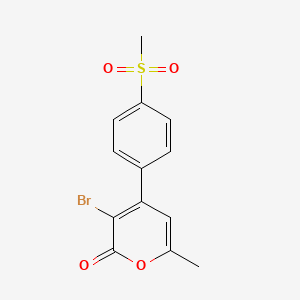
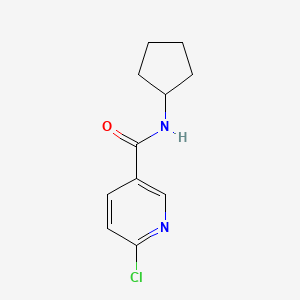
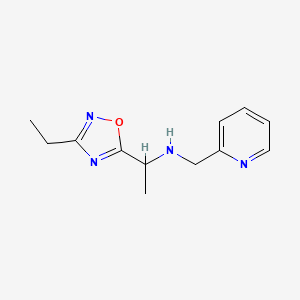
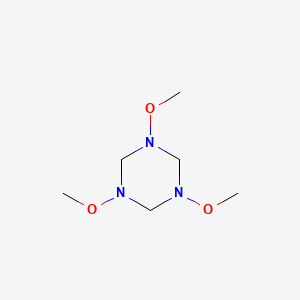
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
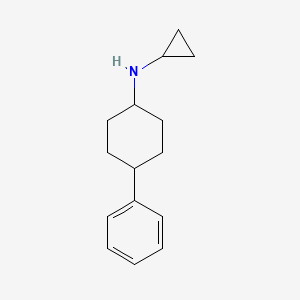

![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
